- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Cas no 97845-72-2 (Penciclovir Diacetate)

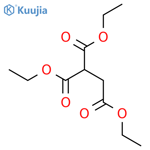

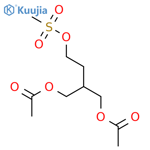

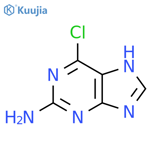

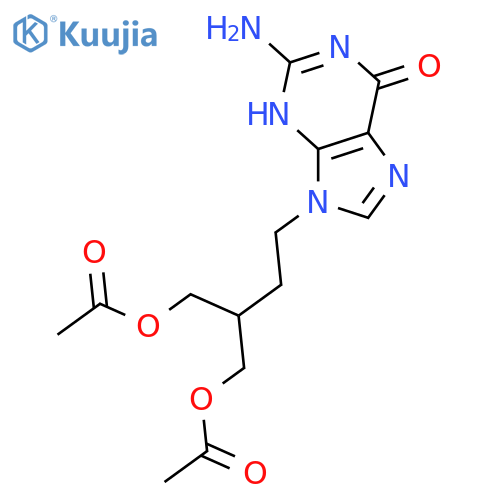

Penciclovir Diacetate structure

商品名:Penciclovir Diacetate

CAS番号:97845-72-2

MF:C14H19N5O5

メガワット:337.331162691116

CID:4557780

Penciclovir Diacetate 化学的及び物理的性質

名前と識別子

-

- Penciclovir Diacetate Impurity

- Penciclovir Impurity 3

- 6H-Purin-6-one, 9-[4-(acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-

- 2-[(acetyloxy)methyl]-4-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)butylacetate

- Penciclovir impurity-C

- 9-[4-(Acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)

- BRL 39913

- BRU 39913

- Di-O-acetylpenciclovir

- Penciclovir diacetate

- Penciclovir Diacetate

-

- インチ: 1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22)

- InChIKey: KQURMIWGELPUHQ-UHFFFAOYSA-N

- ほほえんだ: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)COC(C)=O

Penciclovir Diacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P221505-10mg |

Penciclovir Diacetate |

97845-72-2 | 10mg |

$ 110.00 | 2023-09-06 | ||

| TRC | P221505-50mg |

Penciclovir Diacetate |

97845-72-2 | 50mg |

$ 466.00 | 2023-09-06 | ||

| TRC | P221505-25mg |

Penciclovir Diacetate |

97845-72-2 | 25mg |

$ 241.00 | 2023-09-06 | ||

| TRC | P221505-5mg |

Penciclovir Diacetate |

97845-72-2 | 5mg |

$58.00 | 2023-05-17 |

Penciclovir Diacetate 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol , tert-Butanol

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: 4-(Dimethylamino)pyridine

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: 4-(Dimethylamino)pyridine

リファレンス

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Hydrochloric acid

2.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: 4-(Dimethylamino)pyridine

リファレンス

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Oxygen Solvents: Water ; 3 h, pH 7.4, 30 °C

リファレンス

- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites, ChemCatChem, 2014, 6(4), 1028-1042

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt

1.1 Reagents: 4-(Dimethylamino)pyridine

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt

1.1 Reagents: 4-(Dimethylamino)pyridine

リファレンス

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTidesSynthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Tetrahedron, 2006, 62(24), 5709-5716

ごうせいかいろ 6

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

リファレンス

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

リファレンス

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

リファレンス

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

2.1 Reagents: Hydrochloric acid

3.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: Hydrochloric acid

3.1 Reagents: 4-(Dimethylamino)pyridine

リファレンス

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

ごうせいかいろ 10

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

リファレンス

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: 4-(Dimethylamino)pyridine

リファレンス

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

ごうせいかいろ 12

はんのうじょうけん

リファレンス

- Treatment of herpes virus related diseasesTreatment of herpes virus related diseasesPractical synthesis of antiviral nucleosides, United States, 1998, 70(2), 313-318

ごうせいかいろ 13

はんのうじょうけん

1.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

リファレンス

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Penciclovir Diacetate Raw materials

- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine

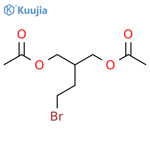

- 2-(Acetoxymethyl)-4-bromobutyl Acetate

- 1,1,2-triethyl ethane-1,1,2-tricarboxylate

- 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(phenylmethyl)-,dihydrochloride

- Guanosine, monosodium salt (9CI)

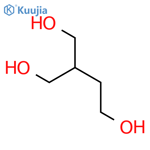

- 2-(hydroxyMethyl)butane-1,4-diol

- Famciclovir

- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

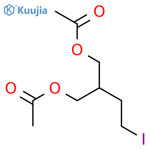

- 2-(Acetoxymethyl)-4-iodobutyl Acetate

- 2-[(acetyloxy)methyl]-4-[(methylsulfonyl)oxy]butyl acetate (non-preferred name)

- 2-Amino-6-chloropurine

- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol

- N2-acetyl-7-benzylguanine

Penciclovir Diacetate Preparation Products

Penciclovir Diacetate 関連文献

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

5. Book reviews

97845-72-2 (Penciclovir Diacetate) 関連製品

- 2227886-66-8(rac-(1R,2R)-2-(2-bromo-4-fluorophenyl)cyclopropylmethanamine)

- 2171696-65-2(3-(4,4-dimethylcycloheptyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 113732-92-6(2-methyl-4-(oxiran-2-yl)-1,3-thiazole)

- 1396320-44-7(2-(2,3-dihydro-1H-inden-2-yl)morpholine)

- 60577-23-3(2-(Dimethylamino)-2-phenylbutanol Hydrochloride)

- 1333953-58-4(N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide)

- 1261796-16-0(5-Methoxy-2-(trifluoromethoxy)benzylamine)

- 114445-88-4(2,2-dimethylhex-4-ynenitrile)

- 1256826-08-0(1-(3-Chloro-5-methoxypyridin-2-yl)ethanone)

- 922128-55-0(methyl 2-({5-ethyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬